(R)-1-Boc-2-(aminomethyl)pyrrolidine

Adenosine A2A receptor antagonist Parkinson's disease Catalepsy model

(R)-1-Boc-2-(aminomethyl)pyrrolidine, also known as tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate, is a chiral protected amine building block featuring a pyrrolidine ring with a Boc-protected secondary amine and a primary aminomethyl side chain in the (R) configuration. It serves as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, most notably potent and selective adenosine A2A receptor antagonists.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 259537-92-3
Cat. No. B154115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-2-(aminomethyl)pyrrolidine
CAS259537-92-3
Synonyms2R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate;  (R)-2-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine;  (R)-2-(Aminomethyl)pyrrolidine-1-carboxylic Acid tert-Butyl Ester;  (R)-tert-Butyl 2-(Aminomethyl)pyrrolidine-1-carboxylate;  tert-Butyl (R
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CN
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1
InChIKeySOGXYCNKQQJEED-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Boc-2-(aminomethyl)pyrrolidine (CAS 259537-92-3): Chiral Building Block for Asymmetric Synthesis


(R)-1-Boc-2-(aminomethyl)pyrrolidine, also known as tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate, is a chiral protected amine building block featuring a pyrrolidine ring with a Boc-protected secondary amine and a primary aminomethyl side chain in the (R) configuration [1]. It serves as a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, most notably potent and selective adenosine A2A receptor antagonists [2].

Why In-Class Compounds Cannot Simply Replace (R)-1-Boc-2-(aminomethyl)pyrrolidine in Synthetic Sequences


Substituting (R)-1-Boc-2-(aminomethyl)pyrrolidine with its (S)-enantiomer, the racemic mixture, or other Boc-protected diamines introduces critical stereochemical and pharmacological mismatches. The (R) configuration is essential for the observed low nanomolar affinity and >200-fold selectivity at the adenosine A2A receptor [1], while the (S)-enantiomer targets entirely different receptor classes such as histamine H3 and S-adenosyl-L-homocysteine hydrolase [2]. The Boc protecting group provides a controlled synthetic handle that the free base lacks, ensuring regioselective functionalization in multi-step syntheses .

Quantitative Differentiation of (R)-1-Boc-2-(aminomethyl)pyrrolidine Against Key Comparators


Superior A2A Receptor Affinity and Selectivity Compared to Piperazine Derivatives

In a direct head-to-head medicinal chemistry campaign, derivatives synthesized using (R)-2-(aminomethyl)pyrrolidine (the deprotected form of the target compound) as the diamine component demonstrated low nanomolar affinity for the adenosine A2A receptor and >200-fold selectivity over the A1 receptor, whereas the corresponding piperazine derivatives showed lower potency and selectivity [1].

Adenosine A2A receptor antagonist Parkinson's disease Catalepsy model

Enantiomer-Specific Pharmacological Activity: (R) vs (S) Configuration

The (R)-enantiomer, upon deprotection, yields a diamine that is a key pharmacophore for adenosine A2A antagonism, whereas the (S)-enantiomer (CAS 119020-01-8) is documented as a reactant for histamine H3 receptor antagonists and S-adenosyl-L-homocysteine hydrolase inhibitors [1][2]. No literature reports the (S)-enantiomer or racemic mixture (CAS 177911-87-4) as viable for A2A antagonist synthesis.

Chiral resolution Enantioselective synthesis Receptor selectivity

High Enantiomeric Purity and Defined Optical Rotation as Quality Benchmarks

Commercially available (R)-1-Boc-2-(aminomethyl)pyrrolidine is supplied with a minimum chiral purity of ≥99% enantiomeric excess and a specific optical rotation of +43.1° to +47° (c=1, CHCl₃) . In contrast, the racemic mixture (CAS 177911-87-4) has no optical rotation, and the (S)-enantiomer shows opposite sign of rotation.

Chiral purity Optical rotation Quality control

Validated Intermediate in Patented Pharmaceutical Syntheses

(R)-1-Boc-2-(aminomethyl)pyrrolidine is explicitly cited as a building block in patents covering substituted pyrrolidine amides (e.g., US 12,331,034 B2) and numerous WIPO patent applications for adenosine A2A antagonists [1][2]. Its recurrent use in granted patents signals industrial relevance and synthetic utility not demonstrated for the racemic or (S) forms in the same therapeutic context.

Patent-protected intermediate Drug synthesis Neurological disorders

Procurement-Driven Application Scenarios for (R)-1-Boc-2-(aminomethyl)pyrrolidine (CAS 259537-92-3)


Synthesis of Selective Adenosine A2A Antagonists for Parkinson's Disease Research

Use as the protected chiral diamine building block in the construction of triazolotriazine-based A2A antagonists that require low nanomolar affinity and >200-fold selectivity over A1 receptors to achieve in vivo efficacy in rodent catalepsy models [1].

Enantioselective Synthesis of Neurological Drug Candidates

Employ the (R)-configured Boc-protected aminomethylpyrrolidine to install the correct stereochemistry for CNS-penetrant A2A antagonists, where the (S)-enantiomer or racemate would direct synthesis toward the wrong biological targets (H3, SAH hydrolase) [2].

Solid-Phase Peptidomimetic and PNA Synthesis Requiring Orthogonal Protection

The Boc protecting group enables selective N-deprotection under acidic conditions, facilitating the stepwise construction of N-alkyl glycine amides and pyrrolidine-containing peptidomimetics as leukotriene A4 hydrolase inhibitors [3].

Quality-Controlled Intermediate for Patent-Protected Drug Development Programs

Leverage the commercially available high chiral purity (≥99% ee) and defined optical rotation (+43.1° to +47°) to meet regulatory and reproducibility standards for pharmaceutical intermediate sourcing, directly aligning with precedent from granted composition-of-matter patents .

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